molecular formula C27H46O B1202042 5alpha-Cholestan-3-one CAS No. 566-88-1

5alpha-Cholestan-3-one

Cat. No. B1202042
CAS RN: 566-88-1
M. Wt: 386.7 g/mol
InChI Key: PESKGJQREUXSRR-UXIWKSIVSA-N
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Description

Synthesis Analysis

The synthesis of steroidal compounds like 5alpha-Cholestan-3-one often involves complex procedures aiming to achieve high yields and specificity. For instance, Dayal et al. (1976) describe the synthesis of various 5beta-cholestane derivatives, emphasizing the methods that yield higher product purity and quantity than previously established methods. These syntheses involve steps like performic acid oxidation and careful control of reaction conditions to avoid unwanted byproducts (Dayal et al., 1976).

Molecular Structure Analysis

The molecular structure of 5alpha-Cholestan-3-one, like other steroidal compounds, is analyzed using various spectroscopic techniques, including gas-liquid chromatography, infrared spectroscopy, proton magnetic resonance, and mass spectrometry. These techniques help in confirming the molecular structure, functional groups, and stereochemistry of the synthesized compounds, providing a detailed understanding of their chemical nature and potential biological roles.

Chemical Reactions and Properties

Steroidal compounds undergo a variety of chemical reactions that modify their structure and, consequently, their biological activity. The reactivity of 5alpha-Cholestan-3-one towards the formation of thiazolyl derivatives, as studied by Elmegeed et al. (2005), shows its potential for generating compounds with antiinflammatory activity. This highlights the chemical versatility of steroidal backbones in synthesizing derivatives for potential therapeutic uses (Elmegeed et al., 2005).

Physical Properties Analysis

The physical properties of 5alpha-Cholestan-3-one, such as solubility, melting point, and crystalline structure, are crucial for its identification, purification, and application in various biological studies. These properties are determined through empirical studies and contribute to the understanding of how this compound interacts in biological systems and how it can be manipulated in laboratory settings.

Chemical Properties Analysis

Understanding the chemical properties of 5alpha-Cholestan-3-one, including its reactivity, stability, and interactions with other molecules, is essential for its use in research and potential therapeutic applications. The chemical synthesis and reactions it undergoes provide insights into its functional group chemistry, the influence of its steroidal structure on reactivity, and its role in the biosynthesis and metabolism of cholesterol and other related compounds.

Scientific Research Applications

  • Anti-inflammatory Steroids : A study by Elmegeed et al. (2005) explored the reactivity of 5alpha-cholestan-3-one in forming thiazolyl derivatives, potentially for anti-inflammatory purposes. This research suggests that derivatives of 5alpha-cholestan-3-one could be significant in developing new anti-inflammatory steroids (Elmegeed, Wardakhan, & Baiuomy, 2005).

  • Sterol Metabolism : Sakurai et al. (1977) demonstrated the conversion of cholesterol into 3beta-hydroxy-5alpha-cholestan-6-one in the prothoracic glands of silkworm larvae. This process indicates a potential pathway in the biosynthesis of alpha-ecdysone, a hormone important in insect development (Sakurai, Ikekawa, Ohtaki, & Chino, 1977).

  • Leukemia Treatment : Gao et al. (2007) isolated new sterols from Selaginella tamariscina, including 3beta,16alpha-dihydroxy-5alpha,17beta-cholestan-21-carboxylic acid, which showed antiproliferative activity in leukemia cells. This research points to potential applications of 5alpha-cholestan-3-one derivatives in treating leukemia (Gao et al., 2007).

  • Cholesterol Oxidation : Lee et al. (2006) investigated the formation of cholesterol oxidation products in marinated foods during heating. They developed a method to analyze contents of cholesterol oxidation products, including 5alpha-cholestan-3beta,5,6beta-triol, in various foods (Lee, Chien, & Chen, 2006).

Safety And Hazards

5alpha-Cholestan-3-one is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19-,20+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESKGJQREUXSRR-UXIWKSIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016294
Record name 5alpha-Cholestan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5alpha-Cholestanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5alpha-Cholestan-3-one

CAS RN

566-88-1
Record name 5α-Cholestan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name pha-Cholestanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5alpha-Cholestan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5alpha-Cholestanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

128 - 130 °C
Record name 5alpha-Cholestanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
S Takatsuto, N Kosuga, B Abe, T Noguchi… - Journal of Plant …, 1999 - agris.fao.org
… -5alpha-cholestan-3-one, 24-ethyl-5alpha-cholestan-3-one … and 24-methyl-5alpha-cholestan-3-one as has already been … 24-ethyl-5alpha-cholestan-3-one. Biosynthetic relationships …
Number of citations: 0 agris.fao.org
Z PARYZEK, M KIELCZEWSKI - 1975 - pascal-francis.inist.fr
Keyword (fr) STEROIDE LACTAME HETEROCYCLE SOUFRE AZOTE COMPOSE MONOCYCLIQUE PREPARATION STRUCTURE MOLECULAIRE THIA-1AZA-4SPIRO (4.5) …
Number of citations: 0 pascal-francis.inist.fr
김정균, 최순규, 조인섭, 유동식, 류성호, 문경호 - Yakhak Hoeji, 1985 - yakhak.org
… -3beta-amino-5alpha-cholestane (7), and N-methyl-N-nitrosocarbamoyl-3beta-amino-5alpha-cholestane (8) were obtained through the LiAlH4 reduction of 5alpha-cholestan-3-one …
Number of citations: 4 www.yakhak.org
GF Zakyrjanova, AN Tsentsevitsky… - Free Radical Biology …, 2021 - Elsevier
… Effects of 5alpha-cholestan-3-one on the synaptic vesicle cycle at the mouse … on synaptic transmission: olesoxime versus 5alpha-cholestan-3-one at the frog neuromuscular junction …
Number of citations: 11 www.sciencedirect.com
GF Zakyrjanova, AI Gilmutdinov… - … et Biophysica Acta (BBA …, 2020 - Elsevier
… on synaptic transmission: Olesoxime versus 5alpha-cholestan-3-one at the frog neuromuscular junction … Effects of 5alpha-cholestan-3-one on the synaptic vesicle cycle at the mouse …
Number of citations: 15 www.sciencedirect.com
R Ursan, UG Odnoshivkina, AM Petrov - Cellular Signalling, 2020 - Elsevier
Oxidation of membrane cholesterol is a hallmark of many pathological conditions, including cardiovascular diseases. Cholesterol could be oxidized in a result of free radical and …
Number of citations: 14 www.sciencedirect.com
AEP Heazell, G Bernatavicius… - Reproductive …, 2012 - journals.sagepub.com
Metabolomics offers a powerful holistic approach to examine the metabolite composition of biofluids to identify disruptions present in disease. We used ultra performance liquid …
Number of citations: 82 journals.sagepub.com
GF Zakyrjanova, AR Giniatullin, KA Mukhutdinova… - Life Sciences, 2021 - Elsevier
Aims Plasma hyperlipidemia is a protective factor in amyotrophic lateral sclerosis (ALS) while cholesterol-lowering drugs aggravate the pathology. We hypothesize that this …
Number of citations: 18 www.sciencedirect.com
MR Ridho, A Setiawan, - Sarno… - Journal of Ecological …, 2020 - bibliotekanauki.pl
This research was conducted to assess various bioactive compounds in the meat of mudskippers found in the Sungsang 2 Village, Banyuasin regency, South Sumatra. The research …
Number of citations: 5 bibliotekanauki.pl
F Rosati, I Bardazzi, P De Blasi, L Simi, D Scarpi… - The Journal of Steroid …, 2005 - Elsevier
The full-length cDNA (LeDET2) encoding a 257 amino acid protein homolog of Arabidopsis DET2 (AtDET2) was isolated in tomato (Lycopersicon esculentum). LeDET2 has 76% …
Number of citations: 19 www.sciencedirect.com

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